
8-(Pyrrol-1-yl)isoquinoline
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Overview
Description
8-(Pyrrol-1-yl)isoquinoline is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activities
8-(Pyrrol-1-yl)isoquinoline exhibits a range of biological activities, making it a candidate for further pharmacological exploration:
- Anticancer Activity : Compounds based on the pyrroloisoquinoline scaffold have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7, MDA-MB231) and cervical (HeLa) cancers. Studies indicate that these compounds can act as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair .
- Neuroprotective Effects : Research has indicated that derivatives of this compound may interact with tau proteins implicated in neurodegenerative diseases such as Alzheimer's disease. The ability to bind effectively to these proteins suggests potential therapeutic applications in treating neurodegeneration .
Case Studies
Chemical Reactions Analysis
Thorpe–Ziegler Cyclization for Thieno-Isoquinoline Formation
Intramolecular cyclization of tetrahydroisoquinoline-3-thiones with sodium ethoxide generates thieno[2,3-c]isoquinolines, which are precursors for pyrrolyl derivatives .
Reaction Pathway :
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S-Alkylation : Reaction of 7-acetyl-8-aryl-tetrahydroisoquinoline-3-thiones (3a,b ) with N-aryl-2-chloroacetamides (4a–e ) yields intermediates 5a–g .
-
Cyclization : Heating 5a–g in ethanol with sodium ethoxide triggers intramolecular nucleophilic attack, forming thieno-isoquinolines 6a–g .
Optimized Conditions :
-
Catalyst: Sodium ethoxide (0.1 g Na in 30 mL ethanol)
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Temperature: Reflux (78°C)
[3+2] and [4+2] Annulation Reactions
Copper-catalyzed annulation of ketoxime acetates with ynals enables regioselective access to pyrrole-annelated isoquinolines .
Catalyst Screening :
Catalyst | Solvent | Yield (%) | Product Ratio (Pyrrole:Isoquinoline) |
---|---|---|---|
None | Acetonitrile | 0 | – |
CuBr | Acetonitrile | 82 | 4:1 |
CuCl | Acetonitrile | 72 | 3:1 |
Key Observations :
Acid-Mediated Cyclization in Hexafluoroisopropanol (HFIP)
HFIP facilitates proton migration and Wagner–Meerwein rearrangements to form lactone-annelated pyrrolo[2,1-a]isoquinolines .
Proposed Mechanism :
-
HFIP polarizes the enamine moiety, enabling pyrrole ring formation.
2. -Hydride shift generates a carbocation intermediate.
Substituent Effects :
R Group on Isoquinoline | Product Yield (%) |
---|---|
Isopropyl | 64 |
p-NO₂-Phenyl | 50 |
p-OMe-Phenyl | 58 |
Q & A
Q. Basic: What are the most reliable synthetic routes for 8-(Pyrrol-1-yl)isoquinoline?
Methodological Answer:
The synthesis of this compound derivatives often involves one-pot or multi-step strategies. A direct one-pot method uses isoquinolinium bromide derivatives reacted with maleic acid in the presence of TPCD (tetraphenylcyclopentadienone) and potassium carbonate, yielding fused pyrrolo-isoquinoline structures through cyclization . Alternatively, the Bischler–Napieralski synthesis—commonly applied to isoquinolines—can be adapted by acylating β-phenylethylamine analogs and cyclodehydrating with Lewis acids like POCl₃ . For functionalized derivatives, coupling reactions with carbonyl chlorides (e.g., 8-isoquinolinecarbonyl chloride) and pyrrole esters under basic conditions achieve moderate yields (40–45%) .
Q. Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction is critical for confirming bond geometries and planarities. For example, in phenyl(pyrrolo[2,1-a]isoquinolin-3-yl)methanone, the fused isoquinoline-pyrrole moiety was confirmed as planar, with a dihedral angle of 53.73° between the fused ring and benzene substituent . Key bond lengths (e.g., N–C8: 1.375 Å, N–C11: 1.414 Å) and angles (e.g., C8–C9–C10: 109.2°) should align with sp² hybridization and Allen et al.’s normative ranges . Intramolecular weak hydrogen bonds (e.g., C–H⋯O forming S(6) rings) further stabilize the structure and can be identified via crystallographic data .
Q. Basic: What purification techniques are optimal for isolating this compound derivatives?
Methodological Answer:
Post-synthesis purification typically involves silica gel column chromatography with eluents like petroleum ether/ethyl acetate (3:1) to isolate intermediates . Recrystallization from mixed solvents (e.g., ethyl acetate/petroleum ether) improves purity, yielding single crystals suitable for X-ray analysis . For polar derivatives, HPLC with C18 columns and gradient elution (water/acetonitrile) may resolve closely related impurities.
Q. Advanced: How can researchers reconcile discrepancies between experimental and computational structural data?
Methodological Answer:
Discrepancies often arise from solvent effects or crystal packing forces. For instance, computational models (DFT or molecular mechanics) may predict planar geometries, but X-ray data might show slight distortions due to van der Waals interactions . Validate computational assumptions by comparing experimental bond angles (e.g., C11–C10–C9: 107.8°) and torsional parameters with simulated values. Adjust solvent environment parameters in simulations to mimic crystallization conditions .
Q. Basic: What spectroscopic methods are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., pyrrole protons at δ 6.5–7.2 ppm and isoquinoline aromatic signals at δ 7.5–8.3 ppm) .
- ESI-MS : Confirms molecular weight (e.g., m/z 339.3 for methoxy-substituted derivatives) .
- XRD : Resolves regiochemistry and stereoelectronic effects in fused rings .
Q. Advanced: What strategies improve reaction yields in multi-step syntheses of functionalized derivatives?
Methodological Answer:
- Catalyst optimization : TPCD enhances cyclization efficiency in one-pot syntheses, achieving ~80% yields .
- Excess reagents : Using 1.2–1.5 equivalents of maleic acid drives cyclization to completion .
- Temperature control : Reflux in DMF at 110–120°C minimizes side reactions during coupling steps .
Q. Basic: How to design biological activity assays for this compound derivatives?
Methodological Answer:
Leverage structural analogs (e.g., indolizines) as benchmarks. Use in vitro assays such as:
- Enzyme inhibition : Test against kinases or phosphatases linked to disease pathways .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assays, comparing IC₅₀ values with reference drugs .
Q. Advanced: What challenges arise in crystallizing this compound derivatives, and how are they mitigated?
Methodological Answer:
- Solvent selection : Slow evaporation from low-polarity solvents (e.g., petroleum ether/ethyl acetate) reduces nucleation rates, favoring large crystals .
- Impurity removal : Pre-purify via column chromatography to eliminate amorphous byproducts.
- Temperature gradients : Gradual cooling (0.5°C/hour) minimizes lattice defects .
Properties
Molecular Formula |
C13H10N2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
8-pyrrol-1-ylisoquinoline |
InChI |
InChI=1S/C13H10N2/c1-2-9-15(8-1)13-5-3-4-11-6-7-14-10-12(11)13/h1-10H |
InChI Key |
YYHXNLCQPSAQEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC3=C2C=NC=C3 |
Origin of Product |
United States |
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